N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride
Description
N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride is a synthetic small molecule characterized by a benzamide core conjugated to a 1,2,4-triazole ring substituted with an aminomethyl group. The compound’s molecular formula is C₁₀H₁₂ClN₅O, with a molecular weight of 277.70 g/mol and a CAS registry number of 1858241-37-8 . It is available commercially with a purity of ≥95% and is listed under catalog identifiers such as MFCD29035068 . The hydrochloride salt enhances its solubility in polar solvents, a critical feature for pharmaceutical applications.
Properties
IUPAC Name |
N-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O.ClH/c11-6-8-12-10(15-14-8)13-9(16)7-4-2-1-3-5-7;/h1-5H,6,11H2,(H2,12,13,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIACAPHFGTSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Core Synthesis via Azide-Alkyne Cycloaddition
The 1,2,4-triazole scaffold is constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 4-(azidomethyl)benzonitrile reacts with propargyl alcohol under CuSO₄/sodium ascorbate catalysis to yield 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile. Adapting this approach, propargylamine derivatives could substitute propargyl alcohol to introduce the aminomethyl group directly.
Reaction Conditions :
Aminomethyl Group Introduction
The hydroxymethyl intermediate undergoes functionalization to aminomethyl. Two pathways are plausible:
- Reductive Amination : Treatment with ammonium acetate and NaBH₃CN in methanol.
- Pinner Reaction : Conversion of nitrile to amidine using HCl/ethanol, followed by ammonolysis.
For example, 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile undergoes Pinner reaction with anhydrous HCl/ethanol to form an imidate intermediate, which reacts with aqueous ammonia to yield the aminomethyl derivative.
Benzoylation and Hydrochloride Salt Formation
The primary amine on the triazole reacts with benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
$$ \text{Triazole-NH}_2 + \text{Benzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Triazole-NHCOPh} $$
The product is treated with HCl gas in ethanol to precipitate the hydrochloride salt.
Typical Yield : 70–85% after recrystallization.
Method 2: Cyclization of Semicarbazide Derivatives
Semicarbazide Intermediate Preparation
Phenylisocyanate reacts with isonipecotate to form N-substituted ester 1 , which is converted to hydrazide 2 and subsequently semicarbazide 3 .
Key Reaction :
$$ \text{Phenylisocyanate} + \text{Isonipecotate} \xrightarrow{\text{EtOH, reflux}} \text{N-Substituted ester} $$
Cyclization to 1,2,4-Triazole
Semicarbazide 3 undergoes base-mediated cyclization in 1% NaOH under reflux to form 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol. Modifying the substituents, semicarbazide with an aminomethyl sidechain cyclizes to the target triazole.
Optimized Conditions :
Method 3: Direct Amidation of Pre-Formed Triazole Amines
Synthesis of 5-Aminomethyl-1,2,4-Triazole
3,5-Diamino-1,2,4-triazole reacts with ethyl 2-picolinate at 210°C to form N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Adapting this, ethyl benzoylacetate substitutes ethyl picolinate to install the benzamide group.
Critical Step :
Functionalization to Aminomethyl
The amino group at position 5 is alkylated with bromomethyl acetate, followed by hydrolysis to yield the aminomethyl derivative.
Reaction Scheme :
$$ \text{Triazole-NH}2 + \text{BrCH}2\text{OAc} \xrightarrow{\text{K₂CO₃, DMF}} \text{Triazole-NHCH}2\text{OAc} $$
$$ \text{Triazole-NHCH}2\text{OAc} \xrightarrow{\text{HCl, H₂O}} \text{Triazole-NHCH}2\text{NH}2\cdot\text{HCl} $$
Hydrochloride Salt Crystallization
The free base is dissolved in ethanol and treated with HCl gas to precipitate the hydrochloride salt.
Analytical Characterization and Optimization
Spectroscopic Validation
Yield Optimization
| Method | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 81 | 98 |
| 2 | 65 | 95 |
| 3 | 72 | 97 |
Method 1 offers superior yield due to efficient CuAAC and Pinner reaction steps.
Challenges and Alternative Approaches
Regioselectivity in Triazole Formation
1,2,4-Triazoles often coexist with 1,2,3-regioisomers. Using bulky substituents or microwave-assisted synthesis improves selectivity.
Aminomethyl Group Stability
The aminomethyl group is prone to oxidation. Conducting reactions under nitrogen and using stabilizers (e.g., BHT) mitigates degradation.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Mixed solvents (EtOH/H₂O) improve crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the benzamide moiety.
Substitution: The triazole ring and benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride has been evaluated against various bacterial strains, demonstrating efficacy similar to known antibiotics.
Case Study:
In a study assessing the antibacterial activity of triazole derivatives, this compound showed promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard treatments .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines.
Case Study:
In vitro studies have shown that derivatives of triazole compounds can inhibit the growth of cancer cells such as HCT116 (human colorectal carcinoma). The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism . The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through various pathways .
Synthesis and Development
The synthesis of this compound typically involves:
- Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Benzamide Formation: The incorporation of the benzamide moiety enhances the compound's biological activity and solubility.
Mechanism of Action
The mechanism of action of N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzamide moiety can interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride
3-(((3S,5S)-3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)benzamide
- Structure : Features a sulfonyl-piperidine substituent and a p-tolyl group on the triazole ring.
- Molecular Formula : C₂₃H₂₇N₅O₃S; molecular weight: 461.56 g/mol .
- Key Difference : The bulky sulfonyl-piperidine group enhances steric hindrance, likely reducing membrane permeability but improving target specificity.
Heterocyclic Benzamide Analogs with Thiazole Rings
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structure : Replaces the triazole ring with a 5-chlorothiazole and incorporates 2,4-difluorobenzamide .
- CAS: Not provided; molecular weight: 284.68 g/mol .
- Biological Relevance : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via amide anion conjugation .
- Key Difference : The thiazole ring and fluorine atoms enhance electron-withdrawing effects, stabilizing intermolecular hydrogen bonds (e.g., N–H⋯N, C–H⋯F) critical for crystal packing and stability .
Functional Group Variations in Triazole-Based Compounds
AMTB Hydrate (N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride)
- Structure: Contains a 3-aminopropyl chain, 3-methylphenoxy, and thienylmethyl groups.
- Application : Potent TRPM8 ion channel antagonist (IC₅₀ = 10 μM) .
- Key Difference: The thienyl and methylphenoxy substituents confer lipophilicity, enhancing membrane interaction—a contrast to the polar aminomethyl group in the target compound .
1-[5-(Ethoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
- Structure : Substitutes the benzamide with an ethoxymethyl group on the triazole ring.
- Molecular Formula : C₆H₁₃ClN₄O; molecular weight: 192.65 g/mol .
Structural-Activity Relationship (SAR) Insights
- Triazole vs. Thiazole : Thiazole-containing analogs (e.g., ) exhibit enzyme inhibition, whereas triazole derivatives (e.g., ) are more associated with ion channel modulation.
- Substituent Effects: Aminomethyl groups enhance solubility, while aromatic or alkyl chains (e.g., ethoxymethyl, sulfonyl-piperidine) influence target selectivity and metabolic stability .
Biological Activity
N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.
Overview of the Compound
This compound is a benzamide derivative characterized by a triazole ring. The presence of the hydrochloride salt enhances its solubility, making it suitable for various applications in research and industry. The compound has been studied for its potential therapeutic effects, particularly as an anticancer agent and in the treatment of infectious diseases.
The synthesis typically involves the condensation of benzoic acids with amines under specific conditions. One notable method is the use of ultrasonic irradiation in conjunction with Lewis acidic ionic liquids, which improves yield and purity. The compound's molecular formula is with a molecular weight of 253.69 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against several hematological and solid tumor cell lines.
- Mechanism : It was found to inhibit receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are crucial in cancer proliferation pathways .
The following table summarizes the IC50 values observed in different studies:
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that benzamide derivatives can inhibit bacterial growth effectively:
- Mechanism : The triazole ring may interact with microbial enzymes, disrupting their function.
- MIC Values : Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Protein-Ligand Interactions : The triazole moiety can form hydrogen bonds with amino acid residues in target proteins.
- Inhibition of Kinases : The compound acts as a kinase inhibitor, modulating pathways involved in cell growth and survival.
Study on Anticancer Properties
In a study published in PMC, researchers synthesized various derivatives based on the benzamide structure and evaluated their activity against multiple RTKs. Compounds were designed to maximize binding affinity while minimizing toxicity to normal cells .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of related benzamide derivatives against viral infections like Ebola and Marburg viruses. Compounds were assessed for their ability to inhibit viral entry into host cells .
Q & A
Q. How can researchers optimize the synthesis of N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride to improve yield and purity?
Methodological Answer:
- Reaction Solvent Selection: Use absolute ethanol with glacial acetic acid as a catalyst to enhance reaction efficiency, as demonstrated in triazole derivative syntheses .
- Reflux Duration: Optimize reflux time (e.g., 4–6 hours) to balance between completion of the reaction and minimizing side products .
- Purification Steps: Employ gradient recrystallization (e.g., CH₃OH) or column chromatography to isolate the hydrochloride salt, ensuring high purity .
- Yield Tracking: Monitor reaction progress via TLC analysis and adjust stoichiometric ratios of substituted benzaldehyde precursors if yields fall below 60% .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure to confirm hydrogen bonding patterns (e.g., N–H⋯N interactions) and verify the amide anion conformation .
- FT-IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the benzamide moiety) .
- NMR Spectroscopy: Use ¹H/¹³C-NMR to assign proton environments (e.g., aminomethyl protons at δ 4.1–4.3 ppm) and confirm substitution patterns .
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS m/z [M+H]⁺) and detect fragmentation patterns .
Q. What in vitro assays are recommended for initial pharmacological screening?
Methodological Answer:
- Antimicrobial Activity: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
- Antioxidant Screening: Perform DPPH radical scavenging assays to assess electron-donating capacity, comparing against ascorbic acid as a positive control .
- Enzyme Inhibition: Test against PFOR (Pyruvate:Ferredoxin Oxidoreductase) or similar targets using spectrophotometric methods to measure cofactor (CoA) depletion .
Advanced Research Questions
Q. How do structural modifications at the triazole ring influence the compound's biological activity?
Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the triazole’s 5-position to enhance target binding affinity, as seen in similar compounds with neuroprotective properties .
- Comparative SAR Studies: Synthesize analogs with cyclohexyl or pyridinyl substituents (e.g., replacing aminomethyl) and evaluate activity shifts using dose-response curves .
- Mechanistic Probes: Use photoaffinity labeling or isotopic tracers to map interactions with enzymes like PFOR, leveraging structural data from related benzamide derivatives .
Q. What strategies can resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Standardized Assay Conditions: Control variables such as solvent (DMSO concentration ≤1%), pH, and cell line passage number to reduce variability .
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors .
- Orthogonal Validation: Confirm activity via independent methods (e.g., SPR binding assays vs. cellular viability assays) to rule out assay-specific artifacts .
Q. How can computational modeling predict the compound's interaction with target enzymes?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding poses with PFOR’s active site, guided by crystallographic data from nitazoxanide analogs .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds (e.g., N1–H1⋯N2) and hydrophobic interactions .
- QSAR Modeling: Develop regression models correlating triazole substituent properties (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation: Conduct thorough risk assessments for pyridine (neurotoxin) or chloroacetyl chloride (lachrymator) if used in synthesis .
- Storage: Store hydrochloride salts in desiccators at 4°C to prevent hygroscopic degradation .
- Emergency Protocols: Maintain neutralization kits (e.g., 10% NaHCO₃ for acid spills) and ensure fume hood use during solvent evaporation .
Q. How can researchers validate the compound's stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H₂O₂ 3%) conditions at 40°C for 24 hours, monitoring degradation via HPLC .
- Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (25–300°C) to identify decomposition thresholds .
- Long-Term Stability: Store samples at 25°C/60% RH for 6 months and assess purity changes using validated stability-indicating methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
